2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with formamide, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the compound .
Scientific Research Applications
2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to downstream effects on cellular processes . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyridopyrimidine core but differ in their substituents and biological activities.
Uniqueness
2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30265-87-3 |
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Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H7ClN4/c1-4-2-3-5-6(11-4)7(10)13-8(9)12-5/h2-3H,1H3,(H2,10,12,13) |
InChI Key |
SLATYZNORJSBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(N=C2N)Cl |
Origin of Product |
United States |
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